molecular formula C13H15NO B2813173 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one CAS No. 2189710-77-6

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one

Cat. No.: B2813173
CAS No.: 2189710-77-6
M. Wt: 201.269
InChI Key: ZSELNZBVQPPLIH-UHFFFAOYSA-N
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Description

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one typically involves the reaction of benzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate azetidinone ring, which is then functionalized to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, leading to the formation of various substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break the azetidinone ring, yielding amines and carboxylic acids.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Alkyl halides, amines

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Scientific Research Applications

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Benzylazetidin-1-yl)prop-2-en-1-one involves its interaction with the colchicine-binding site on tubulin. This interaction inhibits the polymerization of tubulin, leading to the destabilization of microtubules. As a result, the compound can arrest the cell cycle in the G2/M phase, inducing apoptosis in cancer cells . The molecular targets and pathways involved include:

    Tubulin: Inhibition of tubulin polymerization

    Cell Cycle Arrest: Induction of G2/M phase arrest

    Apoptosis: Activation of apoptotic pathways

Comparison with Similar Compounds

1-(3-Benzylazetidin-1-yl)prop-2-en-1-one can be compared with other azetidinone derivatives, such as:

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

These compounds share a similar azetidinone core but differ in their substituents, which can affect their biological activity and chemical reactivity. The uniqueness of this compound lies in its specific benzyl and prop-2-en-1-one substituents, which contribute to its distinct pharmacological profile and potential as a tubulin polymerization inhibitor .

Properties

IUPAC Name

1-(3-benzylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-9-12(10-14)8-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSELNZBVQPPLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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